molecular formula C20H20N4O2S B2489088 N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 894004-64-9

N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2489088
CAS No.: 894004-64-9
M. Wt: 380.47
InChI Key: FFQPJXCVTTVNIN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound. It is characterized by the presence of a methoxyphenethyl group, a pyridazinyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl thioacetamide: This could involve the reaction of a pyridazinyl halide with a thioacetamide derivative under basic conditions.

    Attachment of the methoxyphenethyl group: This step might involve a nucleophilic substitution reaction where the methoxyphenethyl group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: can be compared with other thioacetamide derivatives, pyridazinyl compounds, and methoxyphenethyl analogs.

    Unique Features: Its unique combination of functional groups might confer distinct biological activities or chemical reactivity compared to similar compounds.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific structure, which could result in unique interactions with biological targets or distinct chemical reactivity.

Biological Activity

N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21H20N6O2SC_{21}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 420.5 g/mol. The compound features a methoxyphenethyl group and a pyridazin thiol moiety, which are integral to its biological interactions.

Property Value
Molecular FormulaC21H20N6O2S
Molecular Weight420.5 g/mol
CAS Number894061-97-3

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cell proliferation and survival, making it a candidate for anticancer therapies.
  • Receptor Modulation : It may modulate receptors linked to inflammatory responses and other cellular processes, suggesting applications in treating inflammatory diseases.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a potential therapeutic agent for autoimmune diseases.

Case Studies

  • Case Study on Anticancer Effects :
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased apoptotic markers and decreased expression of anti-apoptotic proteins.
  • Investigation into Anti-inflammatory Mechanisms :
    • Another study focused on the compound's ability to modulate inflammatory responses in LPS-stimulated macrophages. Results indicated a marked decrease in nitric oxide production and inflammatory cytokine release, suggesting its utility in treating conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally related compounds:

Compound Name Structural Features Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-acetamideContains thiadiazole ringAntimicrobial and anti-inflammatory properties
2-[6-Oxo-pyridazin] derivativesSimilar pyridazine moietyAntitumor and anti-inflammatory effects

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-18-5-3-2-4-16(18)10-13-22-19(25)14-27-20-7-6-17(23-24-20)15-8-11-21-12-9-15/h2-9,11-12H,10,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPJXCVTTVNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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